An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetramethyl-L-tartramide
An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetramethyl-L-tartramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetramethyl-L-tartramide is a chiral organic compound that holds significance as a versatile building block in asymmetric synthesis and as a ligand in coordination chemistry. Its stereochemical properties, derived from the natural L-tartaric acid backbone, make it a valuable tool for the development of chiral drugs and materials. This technical guide provides a comprehensive overview of the key physical properties of N,N,N',N'-Tetramethyl-L-tartramide, complete with experimental protocols and logical workflows to aid researchers in their understanding and application of this compound.
Core Physical and Chemical Properties
N,N,N',N'-Tetramethyl-L-tartramide is typically a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the tables below.
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 204.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | --INVALID-LINK-- |
| CAS Number | 26549-65-5 | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| XLogP3 | -2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
Experimentally Determined Physical Properties
| Property | Value | Conditions | Source |
| Melting Point | 184-186 °C | --INVALID-LINK--, --INVALID-LINK-- | |
| Boiling Point | 404.8 °C | at 760 mmHg | --INVALID-LINK-- |
| Density | 1.236 g/cm³ | --INVALID-LINK-- | |
| Specific Rotation ([α]²⁰/D) | +46° | c = 3 in ethanol | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physical properties. Below are generalized protocols for key measurements related to N,N,N',N'-Tetramethyl-L-tartramide.
Synthesis of N,N,N',N'-Tetramethyl-L-tartramide
A general method for the synthesis of N,N,N',N'-Tetramethyl-L-tartramide involves the amidation of an L-tartaric acid derivative with dimethylamine.
Materials:
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L-tartaric acid or a suitable derivative (e.g., L-tartaric acid dimethyl ester)
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Dimethylamine (gas or solution in a suitable solvent)
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A coupling agent (e.g., DCC, EDC) or activation to an acid chloride
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Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
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Base (e.g., triethylamine, pyridine) if starting from the acid
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
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Magnetic stirrer and heating mantle
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Equipment for work-up (separatory funnel, rotary evaporator)
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Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
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Activation of Carboxylic Acid: Dissolve L-tartaric acid in the chosen anhydrous solvent. If using a coupling agent, add it to the solution. Alternatively, convert the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.
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Reaction with Amine: Cool the activated acid mixture in an ice bath. Slowly add a solution of dimethylamine (and a base, if necessary) to the reaction mixture with constant stirring.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using a suitable technique such as thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, filter off any solid byproducts. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure N,N,N',N'-Tetramethyl-L-tartramide.
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.
Materials:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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N,N,N',N'-Tetramethyl-L-tartramide sample (finely powdered)
Procedure:
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Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.
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Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
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Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a known substance, heat rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
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Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Specific Rotation Measurement
Optical rotation is a critical property for chiral molecules, indicating their ability to rotate plane-polarized light.
Materials:
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Polarimeter
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Polarimeter cell (typically 1 dm in length)
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Sodium D line light source (589 nm)
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Volumetric flask
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Analytical balance
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N,N,N',N'-Tetramethyl-L-tartramide sample
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Ethanol (spectroscopic grade)
Procedure:
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Solution Preparation: Accurately weigh a known mass of the sample (e.g., 0.3 g) and dissolve it in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).
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Instrument Calibration: Calibrate the polarimeter with a blank solution (pure ethanol) and set the reading to zero.
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Sample Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
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Data Acquisition: Measure the observed rotation (α_obs).
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Calculation: Calculate the specific rotation ([α]) using the formula: [α] = α_obs / (c * l) where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters (dm).
Logical Workflow and Diagrams
The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and characterization of N,N,N',N'-Tetramethyl-L-tartramide.
Caption: General workflow for the synthesis of N,N,N',N'-Tetramethyl-L-tartramide.
Caption: Workflow for the physical and structural characterization of the synthesized product.
